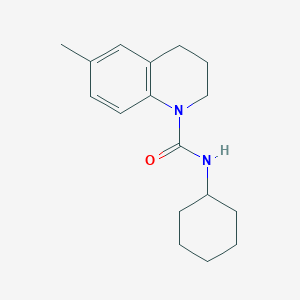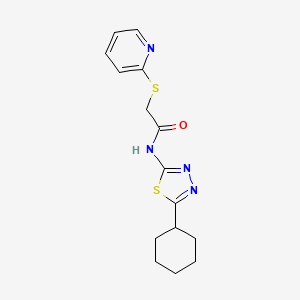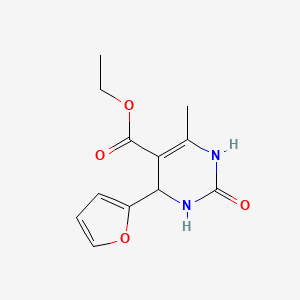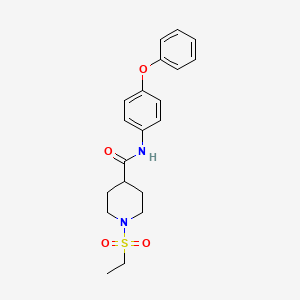
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide
Übersicht
Beschreibung
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is a compound that combines the structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide typically involves the reaction of adamantane-1-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carboxylic acids and ketones, reduced amines, and substituted pyridine derivatives. These products can further undergo additional chemical transformations to yield a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the pyridine moiety but shares the adamantane structure.
Pyridin-3-ylmethylamine: Contains the pyridine moiety but lacks the adamantane structure.
Adamantane-1-carboxylic acid (pyridin-4-ylmethyl)-amide: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide is unique due to the combination of the adamantane and pyridine structures, which imparts distinct chemical and physical properties. This combination enhances its stability, rigidity, and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-11-12-2-1-3-18-10-12)17-7-13-4-14(8-17)6-15(5-13)9-17/h1-3,10,13-15H,4-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOCWTZRIYXTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330709 | |
| Record name | N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153872-62-9 | |
| Record name | N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)

![2-({4-ALLYL-5-[1-(4-FLUOROPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5463710.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)
![2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B5463732.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]thiophene-2-carboxamide](/img/structure/B5463749.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-(3-phenoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5463761.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-dimethylnicotinamide](/img/structure/B5463775.png)
